molecular formula C13H15N3O2S B249858 2-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

2-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B249858
M. Wt: 277.34 g/mol
InChI Key: ATNVHUOSPRSFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as ETB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. ETB is a member of the thiadiazole family, which has been extensively studied due to its diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, this compound has been shown to inhibit the expression of certain pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, this compound has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that this compound may have potential applications in the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Moreover, this compound has shown low toxicity in various in vitro and in vivo studies, making it a promising candidate for further investigation. However, one of the limitations of this compound is its poor solubility in water, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for 2-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide research. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in various fields. Secondly, the development of more efficient synthesis methods for this compound may facilitate its use in larger-scale experiments. Thirdly, the investigation of this compound derivatives may lead to the discovery of compounds with improved pharmacological properties. Finally, the evaluation of the safety and efficacy of this compound in clinical trials may pave the way for its use in human medicine.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its simple synthesis method, low toxicity, and diverse pharmacological properties make it a promising candidate for further investigation. The elucidation of its mechanism of action and the evaluation of its safety and efficacy in clinical trials may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 2-chloro-N-ethoxybenzamide in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 193-195°C. The purity of this compound can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.

Scientific Research Applications

2-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential pharmacological applications. It has been reported to possess antimicrobial, anticonvulsant, antitumor, and anti-inflammatory properties. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, this compound has shown potential as an inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H15N3O2S/c1-3-11-15-16-13(19-11)14-12(17)9-7-5-6-8-10(9)18-4-2/h5-8H,3-4H2,1-2H3,(H,14,16,17)

InChI Key

ATNVHUOSPRSFEX-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

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